molecular formula C6H7IN2 B1312451 4-Iodobenzene-1,2-diamine CAS No. 21304-38-1

4-Iodobenzene-1,2-diamine

Cat. No. B1312451
CAS RN: 21304-38-1
M. Wt: 234.04 g/mol
InChI Key: FUOSRKZBOIVBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H7IN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Iodobenzene-1,2-diamine consists of a benzene ring with an iodine atom and two amine groups attached to it . The InChI code for this compound is 1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 .


Physical And Chemical Properties Analysis

4-Iodobenzene-1,2-diamine has a molecular weight of 234.04 g/mol . It is a solid substance . Unfortunately, the melting point and boiling point information is not available in English .

Scientific Research Applications

Synthesis and Properties of Polymers

  • Polymer Synthesis : Yang and Wei (2001) described the synthesis of novel poly(amide–imide)s, showcasing the application of aromatic diamines in creating polymers with excellent solubility, high tensile strength, and thermal stability (Yang & Wei, 2001).

Organic Synthesis and Transformations

  • Organic Synthesis : Diemer, Leroux, and Colobert (2011) reported on the synthesis of 1,2-Dibromobenzenes, highlighting their utility as precursors for various organic transformations, demonstrating the significance of similar compounds in organic chemistry (Diemer, Leroux, & Colobert, 2011).

  • Iodination of Pyrazoles : Cheng, Chen, and Zheng (2003) utilized iodobenzene diacetate for the efficient iodination of pyrazoles, an example of using similar compounds in chemical synthesis (Cheng, Chen, & Zheng, 2003).

Corrosion Inhibition

  • Corrosion Inhibition : Singh and Quraishi (2016) investigated the use of novel synthesized compounds, including benzene-1,4-diamine derivatives, as corrosion inhibitors for mild steel, demonstrating their effectiveness in industrial applications (Singh & Quraishi, 2016).

Pharmaceutical and Material Chemistry

  • Pharmaceutical Applications : Research in the pharmaceutical domain, such as the study by Cardona and Goti (2009), emphasized the significance of 1,2-diamine structures, like those in 4-Iodobenzene-1,2-diamine, in the development of pharmaceutical agents and their role in asymmetric synthesis (Cardona & Goti, 2009).

  • Material Science : Studies like that of Sadavarte et al. (2009) on the synthesis of new polyimides using aromatic diamines demonstrate the material science applications of such compounds (Sadavarte et al., 2009).

Safety And Hazards

4-Iodobenzene-1,2-diamine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

4-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOSRKZBOIVBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458761
Record name 4-iodobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzene-1,2-diamine

CAS RN

21304-38-1
Record name 4-iodobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercial 4-iodo-2-nitroaniline was reduced with 5 eq tin dichloride dihydrate in ethanol solution (75° C., 2 h) to give 92% 4-iodo-1,2-phenylenediamine as light red solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Iodo-2-nitroaniline (35.2 g, 0.133 mol) was added in batches via an open funnel over 25 min to a heated (65° C.) mixture of SnCl2.2H2O (106.86 g, 0.465 mol) and 12N HCl (200 ml). An additional 12N HCl (30 ml) was added and the reaction mixture was heated at 65° C. for an additional 1 h, and stirred at room temperature for 1 h. It was placed in a refrigerator for 15 h, and the precipitate was filtered. The resultant solid was transferred into a flask containing water (210 ml), cooled (ice/water), and a solution of NaOH (aq) (35 g in 70 ml of water) was added to it over 10 min with stirring. The cooling bath was removed, and vigorous stirring was continued for 45 min. The mixture was filtered and the solid was washed with water and dried in vacuo to provide 4-iodobenzene-1,2-diamine as a tan solid (25.4 g). The product was used in the next step without further purification. 1H NMR (DMSO-d6, δ=2.5 ppm, 500 MHz): 6.79 (d, J=2, 1H), 6.63 (dd, J=1.9, 8.1, 1H), 6.31 (d, J=8.1, 1H), 4.65 (br s, 2H), 4.59 (br s, 2H). LC/MS: Anal. Calcd. for [M+H]+ C6H8IN2: 234.97; found: 234.9.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
106.86 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-Iodobenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
4-Iodobenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
4-Iodobenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
4-Iodobenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
4-Iodobenzene-1,2-diamine

Citations

For This Compound
12
Citations
K Matsumura, M Ono, M Yoshimura, H Kimura… - Bioorganic & medicinal …, 2013 - Elsevier
This paper describes the synthesis and biological evaluation of styrylbenzimidazole (SBIM) derivatives as agents for imaging neurofibrillary tangles (NFT) in patients with Alzheimer’s …
Number of citations: 33 www.sciencedirect.com
MN Alberti, Y Polyhach, MD Tzirakis… - … A European Journal, 2016 - Wiley Online Library
The distal hydrogen bond (H‐bond) in dioxygen‐binding proteins is crucial for the discrimination of O 2 with respect to CO or NO. We report the preparation and characterization of a …
M Cui, M Ono, H Kimura, B Liu, H Saji - Bioorganic & medicinal chemistry …, 2011 - Elsevier
In a search for new probes to detect β-amyloid plaques in the brain of patients with Alzheimer’s disease (AD), we have synthesized and evaluated a series of quinoxaline derivatives …
Number of citations: 31 www.sciencedirect.com
J Yin - 2018 - rave.ohiolink.edu
Global warming has been one major problem that deserves concern of the whole world. Carbon dioxide (CO2) is one of the major greenhouse gases, causing global warming and …
Number of citations: 2 rave.ohiolink.edu
L Hu, C Pei, Z Li, C Wang, G Yang… - Organic Chemistry …, 2014 - pubs.rsc.org
A texaphyrin derivative with Rhodamine 6G attached (complex 11) via a CC bond was synthesized and characterized. The UV-vis absorption, emission and nanosecond transient …
Number of citations: 1 pubs.rsc.org
T Furuya, AB Shapiro, J Comita-Prevoir… - Bioorganic & Medicinal …, 2020 - Elsevier
UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), the zinc metalloenzyme catalyzing the first committed step of lipid A biosynthesis in Gram-negative bacteria, has …
Number of citations: 11 www.sciencedirect.com
F Shao, B Elias, W Lu, JK Barton - Inorganic chemistry, 2007 - ACS Publications
Heteroleptic cyclometalated complexes of Ir(III) containing the dipyridophenazine ligand are synthesized through the direct introduction of a functionalized dipyridophenazine ligand …
Number of citations: 92 pubs.acs.org
K Matsumura, M Ono, A Kitada… - Journal of medicinal …, 2015 - ACS Publications
In order to explore novel tau-imaging agents that can selectively detect neurofibrillary tangles in Alzheimer’s disease (AD) brains, we designed and synthesized a series of heterocyclic …
Number of citations: 40 pubs.acs.org
MJ Bird - 2022 - search.proquest.com
Enabling the next generation of peptide therapeutics will require a new suite of synthetic tools to produce complexly modified peptides and peptide conjugates. This will include …
Number of citations: 0 search.proquest.com
Y Sun, K Gao - The Journal of Organic Chemistry, 2023 - ACS Publications
An inexpensive and efficient aminoguanidine-catalyzed reductive cyclization of o-phenylenediamines with CO 2 in the presence of triethoxysilane is described. Various functionalized …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.